molecular formula C13H10BrN3OS B4884506 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B4884506
M. Wt: 336.21 g/mol
InChI Key: SEVGDWRUFWHXQU-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPTP is a thiazole-pyrazolone hybrid molecule that exhibits promising biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has been shown to exhibit several biochemical and physiological effects. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has been shown to exhibit antiviral activity against several viruses, including influenza and herpes simplex virus.

Advantages and Limitations for Lab Experiments

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for laboratory experiments. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a small molecule that can be easily synthesized and modified to obtain derivatives with improved biological activities. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is also stable and can be stored for extended periods without degradation. However, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has some limitations for laboratory experiments. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is hydrophobic and poorly soluble in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has not been extensively studied for its pharmacokinetic and toxicological properties, which are important considerations for drug development.

Future Directions

There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one. One potential direction is to investigate the structure-activity relationship of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one derivatives to identify compounds with improved biological activities and pharmacokinetic properties. Another direction is to study the pharmacokinetics and toxicology of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one in vivo to assess its potential as a drug candidate. Additionally, further studies are needed to elucidate the mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one and its potential applications in the treatment of inflammatory diseases, cancer, and viral infections.
Conclusion:
In conclusion, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a promising chemical compound that exhibits several biological activities, including anti-inflammatory, anticancer, and antiviral properties. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity. Future research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one should focus on identifying compounds with improved biological activities and pharmacokinetic properties, assessing its potential as a drug candidate, and elucidating its mechanism of action.

Scientific Research Applications

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the anti-inflammatory and anticancer activities of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of several inflammatory diseases. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has also been shown to induce apoptosis and inhibit the proliferation of cancer cells, indicating its potential as a chemotherapeutic agent.

properties

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c1-8-6-12(18)17(16-8)13-15-11(7-19-13)9-2-4-10(14)5-3-9/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVGDWRUFWHXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

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